molecular formula C10H11N3O B12535088 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole CAS No. 796034-32-7

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole

Cat. No.: B12535088
CAS No.: 796034-32-7
M. Wt: 189.21 g/mol
InChI Key: LFLLVPOPEKUFRV-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a benzyloxy methyl group. The 1,2,3-triazole moiety is known for its stability and unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved reaction control, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include benzaldehyde derivatives, dihydrotriazole derivatives, and various substituted triazoles.

Scientific Research Applications

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in bioconjugation techniques to label biomolecules.

    Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole
  • 4-Benzyl-2H-1,2,3-triazole
  • 4-Phenyl-2H-1,2,3-triazole

Uniqueness: 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its stability and makes it a versatile intermediate for further functionalization .

Biological Activity

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving azide-alkyne cycloaddition reactions. This reaction is facilitated by copper(I) catalysis or other metal-free conditions which yield high purity products. The presence of the benzyloxy group enhances the solubility and stability of the triazole ring.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several Gram-positive and Gram-negative bacteria. Research indicates that compounds containing a triazole moiety exhibit significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and protein function.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa250
Acinetobacter baumannii31.25

These results suggest that the compound exhibits varying degrees of antibacterial activity depending on the bacterial strain tested .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases.

Cytokine Release (pg/mL) Control (pg/mL)
TNF-α150300
IL-6100250

These findings indicate that the compound may serve as a therapeutic agent for inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro assays demonstrated significant antiproliferative effects against prostate cancer cells (22RV1), with an IC50 value indicating effective growth inhibition.

Cell Line IC50 (µM)
22RV131.28
MCF-7 (breast cancer)45.67

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study highlighted that triazole derivatives exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains .
  • In Vivo Models : Animal studies demonstrated that administration of triazole compounds led to reduced tumor growth in xenograft models, supporting their potential in cancer therapy .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that triazoles can bind effectively to target proteins involved in cell signaling pathways related to inflammation and cancer progression .

Properties

CAS No.

796034-32-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(phenylmethoxymethyl)-2H-triazole

InChI

InChI=1S/C10H11N3O/c1-2-4-9(5-3-1)7-14-8-10-6-11-13-12-10/h1-6H,7-8H2,(H,11,12,13)

InChI Key

LFLLVPOPEKUFRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NNN=C2

Origin of Product

United States

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